Thieno[2,3-b]pyridin-5-ylmethanamine
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Overview
Description
Thieno[2,3-b]pyridin-5-ylmethanamine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[2,3-b]pyridin-5-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various aldehydes and thiophenol in the presence of catalysts such as triethylamine (Et3N) or nanosized magnesium oxide (MgO) in ethanol. This reaction leads to the formation of 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted this compound derivatives.
Scientific Research Applications
Thieno[2,3-b]pyridin-5-ylmethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair, thereby exhibiting anticancer activity. Additionally, it can modulate various signaling pathways, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Thieno[2,3-b]pyridin-5-ylmethanamine can be compared with other similar compounds such as:
Thieno[2,3-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Thieno[3,2-d]pyrimidine: Exhibits antimicrobial and antitumor activities.
Thiazolo[3,2-a]pyridine: Used in the development of pharmaceuticals with various biological activities.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad range of biological activities.
Properties
IUPAC Name |
thieno[2,3-b]pyridin-5-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVUVYUOLZMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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